(2-Amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate
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Overview
Description
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its complex molecular structure, which includes a combination of carbamoylmethyl, benzyl, and chlorophenyl groups.
Preparation Methods
The synthesis of Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate can be compared with other similar compounds, such as:
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-bromobenzoate: This compound has a similar structure but with a bromine atom instead of a chlorine atom.
Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-fluorobenzoate: This compound has a similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) 3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c23-17-7-9-18(10-8-17)26(13-15-4-2-1-3-5-15)32(29,30)20-12-16(6-11-19(20)24)22(28)31-14-21(25)27/h1-12H,13-14H2,(H2,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIUTJBYUHKEGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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